molecular formula C7H5ClN2O B1354152 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 582300-58-1

4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No. B1354152
CAS RN: 582300-58-1
M. Wt: 168.58 g/mol
InChI Key: SAPSRQJMZHFDOW-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a chemical compound with the CAS Number: 582300-58-1. It has a molecular weight of 168.58 . This compound is typically stored at room temperature .


Synthesis Analysis

The synthesis of this compound and its derivatives is a topic of interest in the pharmaceutical sector. The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . A series of metal complexes have been prepared by a novel azo ligand derived from the pyridone moiety .


Molecular Structure Analysis

The molecular formula of this compound is C7H5ClN2O . The InChI code is 1S/C7H5ClN2O/c1-4-2-6(8)5(3-9)7(11)10-4/h2H,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3. It has a boiling point of 297.5±40.0 °C at 760 mmHg .

Scientific Research Applications

Biological Activity

This compound has been studied for its potential biological activities. Azo derivatives, which include a similar structural motif, have shown a wide range of biological applications such as antiviral, anticancer, antimicrobial, and anti-inflammatory activities . The electron-donating group in the ortho-position of the azo group enables these compounds to act as potential chelating agents, which is a property that could be explored with 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as well.

Anticancer Research

The structural similarity of dihydropyridines to other biologically active compounds suggests their use in anticancer research. They can be used to synthesize novel therapeutic agents and tested against various cancer cell lines to evaluate their efficacy .

Antioxidant Properties

Dihydropyridines have been explored for their antioxidant properties, with some compounds exhibiting significant DPPH radical scavenging results. This suggests that 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile could also be a candidate for antioxidant application .

Coordination Chemistry

The compound’s structure suggests it could act as a chelating agent due to the presence of an electron donor group. This makes it relevant in the field of coordination chemistry, where it could form complexes with various metals .

Nonlinear Optics (NLO)

Azo compounds have been used in nonlinear optics applications due to their chromophore (–N=N–) group. The structural features of 4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile may allow it to be used in the development of NLO materials .

Sensor Development

The azo group in dihydropyridines has been utilized in sensor development, particularly for detecting specific ions or molecules. The compound could potentially be modified to create sensors with high sensitivity and selectivity .

Safety And Hazards

The safety information for this compound indicates that it has a GHS07 pictogram and a warning signal word. The hazard statements include H302 .

properties

IUPAC Name

4-chloro-6-methyl-2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c1-4-2-6(8)5(3-9)7(11)10-4/h2H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPSRQJMZHFDOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464308
Record name 4-CHLORO-6-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

CAS RN

582300-58-1
Record name 4-CHLORO-6-METHYL-2-OXO-1,2-DIHYDROPYRIDINE-3-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using a 100 ml round bottom with reflux condenser, PCl5 (6.7 g, 32 mmol), POCl3 (3.0 mL, 32 mmol) and 30 ml CHCl3 (dry) were stirred for 5 min (see: Heterocycles, vol. 60, No. 6, 2003, 1461-1468). Added 4-hydroxy-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (4 g, 26.6 mmol) and stirred for 2 h at 80° C. Quenched reaction while hot and poured into 1 L beaker with 100 “g” ice, 24 mL NH4OH, pH by paper was 8-9. Stirred 5 min and filtered. Washed solid with water. Suspended solid in ethanol and filtered and washed with ethanol. Gave: 4-chloro-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (1.7 g, 9.58 mmol, 40% yield) 1H NMR (400 MHz, DMSO-d6) δ ppm 12.85 (br. s., 1H) 6.53 (s, 1H) 2.28 (s, 3H) MS (ES) [M+H]+ 168.9.
Name
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
Heterocycles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
24 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Using a 100 ml round bottom with reflux condenser, PCI5 (6.7 g, 32 mmol), POCl3 (3.0 mL, 32 mmol) and 30 ml CHCl3 (dry) were stirred for 5 min (see: Heterocycles, vol. 60, No. 6, 2003, 1461-1468). Added 4-hydroxy-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (4 g, 26.6 mmol) and stirred for 2 h at 80° C. Quenched reaction while hot and poured into 1 L beaker with 100 “g” ice, 24 mL NH4OH, pH by paper was 8-9. Stirred 5 min and filtered. Washed solid with water. Suspended solid in ethanol and filtered and washed with ethanol. Gave: 4-chloro-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (1.7 g, 9.58 mmol, 40% yield)1H NMR (400 MHz, DMSO-d6) δ ppm 12.85 (br. s., 1H) 6.53 (s, 1H) 2.28 (s, 3H) MS(ES) [M+H]+ 168.9.
[Compound]
Name
PCI5
Quantity
6.7 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
Heterocycles
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
24 mL
Type
reactant
Reaction Step Four

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